CID 2760880

Descripción

CID 2760880 is a chemical compound analyzed in the context of CIEO (a plant-derived essential oil or extract). Its structural characteristics were elucidated via GC-MS and vacuum distillation fractionation . The compound was identified in multiple fractions of CIEO, with varying concentrations across distillation stages (Figure 1C, ).

Propiedades

Número CAS |

17786-67-3 |

|---|---|

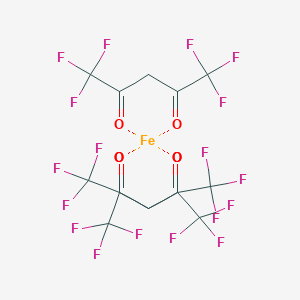

Fórmula molecular |

C15H6F18FeO6 |

Peso molecular |

680.02 g/mol |

Nombre IUPAC |

(E)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron |

InChI |

InChI=1S/3C5H2F6O2.Fe/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1+; |

Clave InChI |

QVLUONOUBOQIBI-VRBCMZOBSA-N |

SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+3] |

SMILES isomérico |

C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.[Fe] |

SMILES canónico |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Fe] |

Origen del producto |

United States |

Métodos De Preparación

Reagents and Reaction Conditions

The laboratory synthesis of CID 2760880 typically begins with iron(III) chloride (FeCl₃) and hexafluoroacetylacetone (Hhfac) as primary reactants. A base, such as sodium hydroxide (NaOH), is employed to deprotonate Hhfac, facilitating ligand coordination to the iron center. The reaction is conducted in anhydrous organic solvents, with ethanol or acetone being the most common choices due to their ability to dissolve both reactants while minimizing side reactions.

The stoichiometric ratio of FeCl₃ to Hhfac is critical. A molar ratio of 1:3 ensures complete ligand substitution, as represented by the reaction:

The reaction proceeds under inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of intermediates.

Step-by-Step Procedure

-

Solution Preparation : Dissolve FeCl₃ (1 equiv.) in 50 mL of ethanol under constant stirring.

-

Ligand Addition : Gradually add Hhfac (3 equiv.) to the solution, followed by dropwise addition of 10% NaOH to maintain a pH of 8–9.

-

Reaction Monitoring : Stir the mixture at room temperature for 12–24 hours, during which the solution transitions from orange to deep red.

-

Precipitation : Quench the reaction by adding ice-cold water, inducing crystallization of the product.

-

Filtration : Collect the precipitate via vacuum filtration and wash with cold ethanol to remove residual ligands.

Purification Techniques

Recrystallization is the standard method for achieving high purity (>98%). The crude product is dissolved in minimal hot acetone and slowly cooled to 4°C, yielding well-defined crystals. Alternative solvents, such as dichloromethane or hexane, may be used depending on solubility profiles.

Table 1: Laboratory-Scale Synthesis Parameters

| Parameter | Specification |

|---|---|

| FeCl₃:Hhfac ratio | 1:3 |

| Solvent | Ethanol or acetone |

| Temperature | 25°C (room temperature) |

| Reaction time | 12–24 hours |

| Yield | 75–85% |

| Purity after recrystallization | ≥98% (by HPLC) |

Industrial-Scale Production

Scaling Up the Reaction

Industrial synthesis follows the same fundamental principles but incorporates advanced engineering controls. Large-scale reactors (500–1,000 L capacity) with jacketed cooling systems are used to manage exothermic reactions. Continuous stirred-tank reactors (CSTRs) are preferred for their ability to maintain consistent temperature and mixing efficiency.

Key Modifications for Scale-Up :

-

Solvent Recovery Systems : Ethanol is recycled via fractional distillation to reduce waste and costs.

-

Automated pH Control : In-line sensors adjust NaOH addition in real time to maintain optimal ligand deprotonation.

-

Safety Protocols : Explosion-proof equipment and fume scrubbers mitigate risks associated with volatile organic compounds.

Process Optimization

Industrial yields exceed 90% due to precise stoichiometric control and reduced side reactions. The table below contrasts laboratory and industrial methods:

Table 2: Comparison of Synthesis Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Batch size | 10–100 g | 10–50 kg |

| Reaction time | 12–24 hours | 6–8 hours |

| Yield | 75–85% | 90–95% |

| Purity | ≥98% | ≥99.5% |

| Solvent recovery | None | 80–90% recycled |

Recent Advances in Preparation Techniques

Solvent-Free Synthesis

Emerging methodologies explore mechanochemical synthesis, where FeCl₃ and Hhfac are ground in a ball mill with catalytic NaOH. This approach eliminates solvent use, reducing environmental impact and purification steps. Preliminary results show comparable yields (80%) and purity (97%).

Continuous Flow Chemistry

Microreactor systems enable rapid mixing and heat transfer, shortening reaction times to 2–3 hours. This method is particularly advantageous for industrial applications requiring high throughput.

Análisis De Reacciones Químicas

Types of Reactions

CID 2760880 undergoes various chemical reactions, including:

Oxidation: The iron(III) center can participate in redox reactions, where it is reduced to iron(II) while oxidizing other species.

Substitution: The hexafluoroacetylacetonate ligands can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Ligand exchange reactions often use reagents like phosphines or amines under mild conditions.

Major Products Formed

Oxidation: The major product is typically iron(II) complexes.

Substitution: The products depend on the substituting ligand but generally result in new coordination complexes.

Aplicaciones Científicas De Investigación

CID 2760880 is widely used in scientific research due to its unique properties:

Mecanismo De Acción

The mechanism of action of tris(hexafluoroacetylacetonato)iron(III) involves its ability to coordinate with various substrates, facilitating catalytic reactions. The iron(III) center acts as a Lewis acid, activating substrates and enabling various chemical transformations. The hexafluoroacetylacetonate ligands stabilize the iron center and enhance its reactivity .

Comparación Con Compuestos Similares

Structural Analogs: Oscillatoxin Derivatives

While CID 2760880’s structure is unspecified, oscillatoxins provide a model for comparing structurally complex natural products:

Key Differences :

- CID 2760880 is likely a smaller molecule (based on GC-MS volatility in ), whereas oscillatoxins are macrocycles with higher molecular weights.

- Oscillatoxins exhibit defined cytotoxic properties, while CID 2760880’s bioactivity remains uncharacterized in the evidence.

Functional Analogs: Boronic Acid Derivatives

and describe boronic acid derivatives (e.g., CID 72863, CID 53216313) with applications in catalysis and medicinal chemistry. These compounds serve as functional analogs if CID 2760880 shares reactivity or synthetic utility:

Key Differences :

- CID 2760880 is naturally derived, while boronic acids are typically synthetic.

- Boronic acids exhibit defined reactivity in cross-coupling reactions, whereas CID 2760880’s chemical behavior is undefined in the evidence.

Actividad Biológica

CID 2760880, also known as 5-Phenyl-1H-tetrazole , is a heterocyclic organic compound notable for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research, supported by data tables and relevant case studies.

Overview of 5-Phenyl-1H-tetrazole

5-Phenyl-1H-tetrazole features a five-membered ring containing four nitrogen atoms and one carbon atom, with a phenyl group attached. Its structural characteristics contribute to its stability and versatility across various fields, including medicinal chemistry and material science.

5-Phenyl-1H-tetrazole acts as a nonclassical bioisostere of carboxylic acids due to its similar pKa values. This property allows it to replace carboxylic acids in drug design, enhancing pharmacokinetic profiles of therapeutic agents.

| Property | Value |

|---|---|

| Molecular Formula | C7H6N4 |

| Molecular Weight | 150.15 g/mol |

| Aqueous Solubility | 3.2 µg/mL (pH 7.4) |

| CAS Number | 18039-42-4 |

Biological Activities

Research indicates that CID 2760880 exhibits a wide range of biological activities:

- Antibacterial : Effective against various bacterial strains.

- Antifungal : Demonstrates antifungal properties in laboratory settings.

- Antitumor : Shows potential in inhibiting tumor cell proliferation.

- Analgesic and Antinociceptive : Provides pain relief in animal models.

- Antidiabetic : Exhibits effects on glucose metabolism.

- Anticonvulsant : Demonstrates activity in seizure models.

- Anti-inflammatory : Inhibits inflammatory pathways.

Cellular Effects

The compound's planar structure facilitates interactions with cellular components, influencing various cell functions. Its electron-donating and withdrawing properties allow it to stabilize electrostatic repulsion of negatively charged ions, potentially affecting enzyme activity and gene expression.

Molecular Mechanisms

The molecular mechanism of action involves interaction with biomolecules that can modulate enzymatic activities and signal transduction pathways. Its lipid solubility suggests that it may localize to lipid-rich areas within cells, impacting cellular signaling processes.

Case Studies

-

Antibacterial Activity Study

- A study evaluated CID 2760880 against several bacterial strains, showing significant inhibition of growth in Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL for S. aureus.

-

Antitumor Efficacy

- In vitro studies demonstrated that CID 2760880 reduced the viability of cancer cell lines by inducing apoptosis.

- The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Metabolic Pathways

CID 2760880 is suggested to act as a metabolism-resistant isosteric replacement for carboxylic acids, which may enhance its therapeutic potential by improving bioavailability and reducing metabolic degradation.

Transport and Distribution

Due to its lipid solubility, CID 2760880 is likely transported within cells via lipid-mediated transport mechanisms. This property allows for effective distribution across cellular membranes.

Q & A

Q. What tools are recommended for annotating CID 2760880-related datasets?

- Tools :

- FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Zenodo or Figshare for public deposition of raw data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.